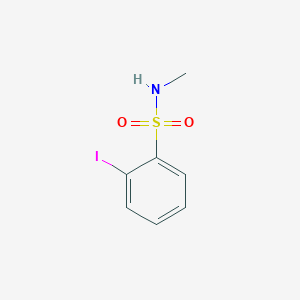

2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring

Wirkmechanismus

Target of Action

The primary target of 2-Iodo-N-methyl-benzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .

Biochemical Pathways

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide affects the carbon dioxide hydration and bicarbonate buffer system, which are crucial for maintaining pH balance in the body .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2994±230 °C and a density of 1935±006 g/cm3 .

Result of Action

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide can lead to a decrease in the rate of conversion between carbon dioxide and bicarbonate, potentially affecting pH balance and CO2 transport .

Action Environment

Factors such as ph and the presence of zinc ions in the body could potentially influence the compound’s action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methylbenzene-1-sulfonamide typically involves the iodination of N-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The iodine atom can be reduced to form N-methylbenzene-1-sulfonamide.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: N-methylbenzene-1-sulfonamide derivatives with different substituents.

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: N-methylbenzene-1-sulfonamide.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methylbenzene-1-sulfonamide: Lacks the iodine atom, resulting in different reactivity and applications.

2-Bromo-N-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

2-Chloro-N-methylbenzene-1-sulfonamide:

Uniqueness

2-Iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromo and chloro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Biologische Aktivität

2-Iodo-N-methylbenzene-1-sulfonamide, also known by its chemical identifier C7H8INO2S, is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an iodine atom at the ortho position relative to a sulfonamide group. This unique arrangement contributes to its biological reactivity and pharmacological potential. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and proliferation.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting this pathway, these compounds effectively halt bacterial growth. Studies have shown that modifications in the sulfonamide structure can enhance their antibacterial efficacy while minimizing side effects.

Table 1: Comparison of Antibacterial Activities of Sulfonamides

| Compound Name | Mechanism of Action | Efficacy (Minimum Inhibitory Concentration) |

|---|---|---|

| This compound | Inhibition of folic acid synthesis | 0.5 - 4 µg/mL |

| N-Methylbenzenesulfonamide | Similar mechanism; less potent | 1 - 8 µg/mL |

| 4-Iodobenzenesulfonamide | Inhibition of folic acid synthesis | 0.25 - 3 µg/mL |

| Sulfanilamide | Broad-spectrum activity | 0.1 - 5 µg/mL |

The primary mechanism through which this compound exerts its antibacterial effects is through competitive inhibition of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This inhibition leads to a depletion of folate levels, ultimately disrupting nucleic acid synthesis and cell division.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that the positioning of functional groups significantly influences the biological activity of sulfonamides. For example, the presence of iodine at the ortho position enhances reactivity compared to other halogenated derivatives, making this compound a promising candidate for further development in medicinal chemistry.

Table 2: Structural Variations and Their Effects on Activity

| Compound Name | Iodine Position | Biological Activity |

|---|---|---|

| This compound | Ortho | High antibacterial activity |

| 4-Iodobenzenesulfonamide | Para | Moderate antibacterial activity |

| 2-Bromobenzenesulfonamide | Ortho | Similar activity; different kinetics |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

- Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

- Toxicological Assessment : Toxicological evaluations revealed that while there are some concerns regarding repeated dose toxicity, acute toxicity levels were relatively low, with LD50 values exceeding 2000 mg/kg in rodent models .

Eigenschaften

IUPAC Name |

2-iodo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVZZAJTWRMQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.